3-Methylbutyrophenone oxime
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3-methyl-1-phenylbutylidene)hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-11(12-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
IZZGKDMJCDEZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
2.1 As an Intermediate in Organic Synthesis
3-Methylbutyrophenone oxime serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules.
2.2 Photoinitiators in Polymer Chemistry
One of the notable applications of this compound is its role as a photoinitiator in UV-curable coatings and inks. Photoinitiators are crucial for initiating polymerization processes when exposed to UV light, leading to rapid curing of coatings and inks. This application is particularly valuable in the printing industry and for protective coatings.
Pharmaceutical Applications
3.1 Anticancer Activity
Recent studies have explored the potential anticancer properties of oxime derivatives, including this compound. Research indicates that certain oximes exhibit activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth. For instance, some oximes have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and have been implicated in cancer progression .
3.2 Neuroprotective Properties
Oximes are known for their ability to reactivate acetylcholinesterase, an enzyme that can be inhibited by nerve agents. This property makes them potential candidates for developing neuroprotective drugs against neurotoxic agents . The effectiveness of this compound in this context warrants further investigation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
The following table summarizes key comparisons between 3-Methylbutyrophenone oxime (inferred structure) and analogous oximes from the evidence:
Key Findings:
Structural Influence on Toxicity: Aliphatic oximes like 4-Methylpentan-2-one oxime exhibit moderate toxicity (H302/H315) due to their volatility and reactivity . In contrast, aromatic oximes (e.g., Acetophenone Oxime) show lower acute toxicity but require careful handling due to irritant properties . Phosgene oxime is exceptionally toxic, acting as a corrosive urticant that damages tissues rapidly, unlike other oximes .
Functional Group Impact: Bulky substituents (e.g., cholesterol backbone in Olesoxime) enhance stability and reduce reactivity, making it suitable for oral drug formulations .
Oxime ethers derived from benzaldehyde or citral (e.g., β-cyclocitral oxime O-methyl ether) show low ecotoxicity (class III–V) and are viable fragrance additives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-methylbutyrophenone oxime, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves the condensation of 3-methylbutyrophenone with hydroxylamine hydrochloride under alkaline conditions. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the oxime .
- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via melting point determination and NMR spectroscopy.
Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition temperatures. Solubility can be assessed in solvents like ethanol, DMSO, or water via saturation experiments.
- Data Gaps : Cross-reference analogous oximes (e.g., acetophenone oxime) for preliminary estimates .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Protocols :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material regulations .
Advanced Research Questions
Q. How can the acute toxicity of this compound be evaluated in preclinical models?
- Methodology :
- Inhalation Studies : Expose rodents to graded concentrations (e.g., 0.1–10 mg/m³) and monitor respiratory distress, histological lung damage, and mortality rates. Apply uncertainty factors (e.g., ×3 for interspecies variability) to extrapolate human thresholds .
- In Vitro Assays : Assess cytotoxicity in human cell lines (e.g., HEK293) using MTT assays and caspase-3 activation to probe apoptosis pathways .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR for structural elucidation; FT-IR for functional group analysis (e.g., C=N stretch at ~1600 cm⁻¹).
- Chromatography : HPLC with UV detection for purity assessment; GC-MS for volatile byproduct identification .
- Computational Tools : Use density functional theory (DFT) to predict spectral properties and optimize synthetic routes .
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Approach :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) or aryl substituents to modulate reactivity. Synthesize oxime ethers or hydrazones and compare their stability and activity .
- SAR Studies : Test derivatives in antiproliferative assays (e.g., against MCF-7 cells) and correlate substituent effects with IC₅₀ values. Use molecular docking to identify potential protein targets .
Q. How should conflicting data on the stability of oxime compounds under varying pH conditions be resolved?
- Resolution Strategy :
- Controlled Experiments : Replicate stability studies at precise pH levels (e.g., 2–12) and temperatures (25–60°C). Monitor degradation via LC-MS and kinetic modeling.
- Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., pH, temperature) and validate findings through inter-laboratory comparisons .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
